molecular formula C7H16Cl2N2O B2873048 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride CAS No. 2445786-41-2

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B2873048
CAS No.: 2445786-41-2
M. Wt: 215.12
InChI Key: WAMOQMMARGTCCB-UHFFFAOYSA-N
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Description

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its molecular structure features a spiro linkage, which is known to impart unique chemical and physical properties.

Scientific Research Applications

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride has several applications in scientific research:

Safety and Hazards

This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced spirocyclic compounds .

Mechanism of Action

The mechanism of action of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
  • 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride
  • 2-Diphenylmethyl-5-oxa-2,8-diazaspiro[3.5]nonane

Comparison: Compared to these similar compounds, 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific substitution pattern and dihydrochloride salt form. These structural differences can influence its reactivity, solubility, and biological activity, making it a distinct entity in chemical research .

Properties

IUPAC Name

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMOQMMARGTCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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